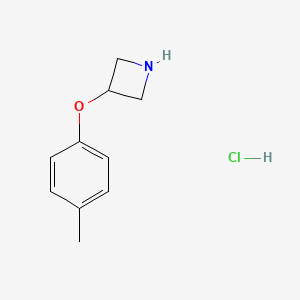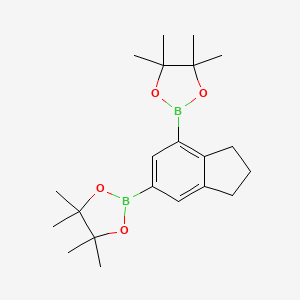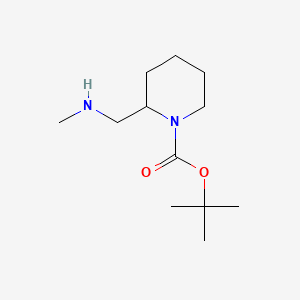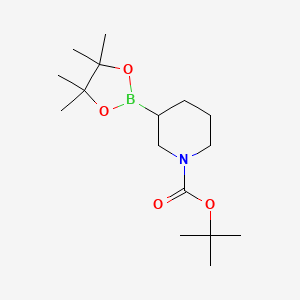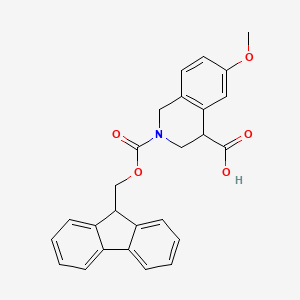
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and formula. It contains a fluorene moiety, an isoquinoline ring, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it participates in reactions typical of carboxylic acids and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Based on its structure, it is likely to have properties typical of aromatic carboxylic acids .Wissenschaftliche Forschungsanwendungen
Bioisosterism and Drug Development
Bioisosterism plays a critical role in the development of new drugs by replacing a molecule's functional group without significantly altering its physical or chemical properties. The carboxylic acid group, for instance, is pivotal in numerous drugs, influencing their bioactivity, selectivity, or physicochemical properties. Novel carboxylic acid bioisosteres, which include compounds like the one mentioned, can lead to improved pharmacological profiles by overcoming challenges like toxicity, metabolic stability, or limited passive diffusion across biological membranes (Horgan & O’ Sullivan, 2021).
Antioxidant Applications
Some compounds structurally related to the one have been evaluated for their antioxidant efficacy, particularly in contexts like food preservation or medicinal applications where oxidative stress is a concern. For example, studies on analogues of ethoxyquin, a known antioxidant, demonstrate the importance of specific structural features for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal and other applications. Such research highlights the potential of structurally similar compounds to serve as potent antioxidants in various applications, including scientific research into oxidative stress and its mitigation (de Koning, 2002).
Enzymatic Remediation and Pollution Treatment
Compounds with carboxylic acid groups and related structures have been studied for their roles in enzymatic approaches to pollution treatment. For instance, the use of enzymes in the presence of redox mediators to degrade or transform recalcitrant organic pollutants in wastewater showcases the potential applications of such compounds in environmental remediation efforts. These studies underline the importance of understanding the structural characteristics of compounds for enhancing the efficiency of pollutant degradation, suggesting that compounds with specific functional groups could enhance the substrate range and degradation efficiency of enzymes used in treating industrial effluents (Husain & Husain, 2007).
Biocatalyst Inhibition Studies
The study of carboxylic acids and their impact on biocatalysts, such as microbes used in fermentative production, is crucial for developing more robust strains for industrial bioproduction. Understanding how these compounds inhibit microbial growth at concentrations below desired yields offers insights into metabolic engineering strategies aimed at increasing microbial tolerance to these inhibitors. This research area highlights the potential of compounds with specific functional groups in enhancing the performance of biocatalysts in the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-17-11-10-16-13-27(14-23(25(28)29)22(16)12-17)26(30)32-15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,23-24H,13-15H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYPAGRDOKEPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

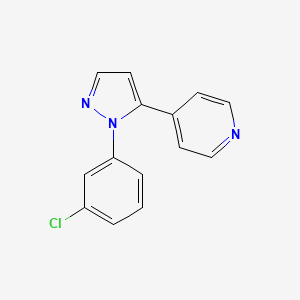
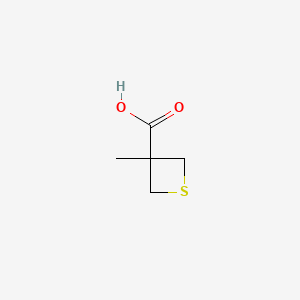
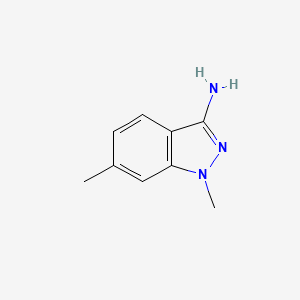
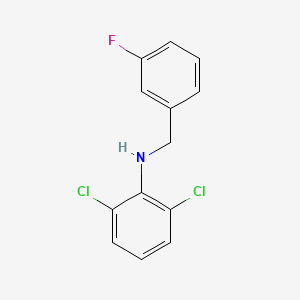

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)
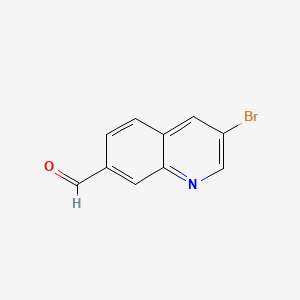
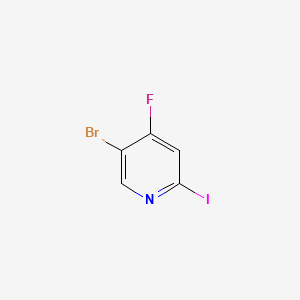
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)
